molecular formula C17H19N5O2S2 B11370950 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B11370950
M. Wt: 389.5 g/mol
InChI Key: VNZATQFQMSYHFK-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives

Preparation Methods

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves multiple steps, starting from the preparation of the oxadiazole and thiadiazole rings. The synthetic route typically includes the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be synthesized by the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . The thiadiazole ring can be formed by the reaction of phenyl acetic acid with various reagents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it can act as an inhibitor of alkaline phosphatase, affecting various cellular processes .

Comparison with Similar Compounds

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C17H19N5O2S2/c1-2-11-25-17-21-20-16(26-17)18-13(23)9-6-10-14-19-15(22-24-14)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,18,20,23)

InChI Key

VNZATQFQMSYHFK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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